molecular formula C11H10N2O2 B12477281 Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate

Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate

Cat. No.: B12477281
M. Wt: 202.21 g/mol
InChI Key: SWDITGRTPKJPDC-UHFFFAOYSA-N
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Description

Methyl 3-{1H-pyrrolo[2,3-b]pyridin-5-yl}prop-2-enoate is a heterocyclic compound featuring a pyrrolopyridine core conjugated with an α,β-unsaturated ester group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The α,β-unsaturated ester moiety may enhance reactivity in Michael addition or cycloaddition reactions, while the pyrrolopyridine scaffold is associated with kinase inhibition and nucleic acid interactions in related compounds .

Properties

IUPAC Name

methyl 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDITGRTPKJPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C2C(=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the acrylic acid methyl ester group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system. This is followed by esterification reactions to introduce the acrylic acid methyl ester group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines .

Scientific Research Applications

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific signaling cascades, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogues from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Applications/Activity
Methyl 3-{1H-pyrrolo[2,3-b]pyridin-5-YL}prop-2-enoate Pyrrolo[2,3-b]pyridine Prop-2-enoate ester C₁₄H₁₂N₂O₂* Not explicitly stated (inferred: kinase inhibition, drug intermediate)
Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate Pyrrolo[2,3-b]pyridine 4-Fluoro benzoate ester, ether linkage C₁₅H₁₁FN₂O₃ Pharmaceutical intermediate, fluorescent labeling
1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrrolo[2,3-b]pyridine + pyrazolopyrimidine Cyclopentyl, pyrazolopyrimidine amine C₂₁H₂₀N₈ LRRK2 inhibitor (pKi = 7.2)
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Pyrrolo[2,3-b]pyridine Ethyl-pyrazole, dimethylbenzamide C₂₄H₂₄N₆O Experimental kinase inhibitor (DrugBank ID: DB08583)

*Molecular formula inferred from structural analysis.

Key Observations:
  • Substituent Effects : The target compound’s α,β-unsaturated ester may enhance electrophilicity compared to the ether-linked benzoate in or the pyrazole-amide in . This could influence reactivity in synthetic pathways or metabolic stability.

Pharmacological Potential

  • Kinase Inhibition : The pyrazolopyrimidine derivative shows high LRRK2 affinity, implying that substituents on the pyrrolopyridine ring (e.g., cyclopentyl groups) enhance target engagement. The target compound’s ester group may offer a site for prodrug modification.
  • Druglikeness : The dimethylbenzamide in improves solubility and bioavailability compared to ester-containing analogues, highlighting a trade-off between reactivity and pharmacokinetics.

Biological Activity

Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11_{11}H12_{12}N2_2O2_2

CAS Number: 1235865-77-6

The compound features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities. The methyl ester group enhances solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine structure can interact with various biological targets. Notably, they have shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, derivatives of this scaffold have been reported to exhibit IC50_{50} values in the nanomolar range against FGFR1, FGFR2, and FGFR3 .

Antitumor Activity

Several studies have investigated the antitumor properties of this compound and its derivatives:

  • FGFR Inhibition: A derivative exhibited potent inhibitory activity against FGFRs, leading to reduced proliferation and increased apoptosis in breast cancer cell lines (IC50_{50} values: FGFR1 - 7 nM; FGFR2 - 9 nM; FGFR3 - 25 nM) .
  • Migration and Invasion: The same derivative significantly inhibited the migration and invasion of cancer cells by down-regulating matrix metalloproteinase 9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases 2 (TIMP2) .

Other Biological Activities

Beyond antitumor effects, compounds related to this compound have shown promise in other areas:

  • Inhibition of TNIK: Some derivatives have demonstrated high inhibition against TNIK (TRAF2 and NCK interacting kinase), with IC50_{50} values lower than 1 nM. This suggests potential applications in modulating immune responses .
  • Antioxidant Properties: Certain pyrrolo derivatives have been evaluated for their antioxidant capabilities, contributing to cellular protection mechanisms .

Study on Breast Cancer Cells

In a study focused on breast cancer models, a specific derivative derived from this compound was tested for its effects on cell viability and apoptosis. The results indicated:

CompoundIC50_{50} (nM)Effect
Derivative A7Inhibits FGFR1
Derivative B9Inhibits FGFR2
Derivative C25Inhibits FGFR3

The study concluded that these compounds could serve as promising leads for targeted cancer therapies .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of related pyrrolo compounds. The compounds were subjected to various assays to evaluate their ability to inhibit bacterial growth. Results indicated significant activity against multiple strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

This highlights the broad-spectrum potential of these compounds beyond oncology applications .

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